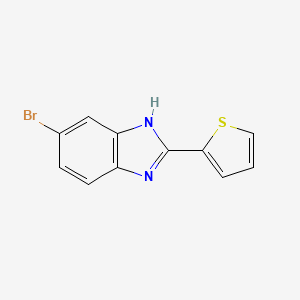

1H-Benzimidazole, 6-bromo-2-(2-thienyl)-

CAS No.:

Cat. No.: VC16272012

Molecular Formula: C11H7BrN2S

Molecular Weight: 279.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7BrN2S |

|---|---|

| Molecular Weight | 279.16 g/mol |

| IUPAC Name | 6-bromo-2-thiophen-2-yl-1H-benzimidazole |

| Standard InChI | InChI=1S/C11H7BrN2S/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,(H,13,14) |

| Standard InChI Key | JOOKPHKSRPBGDF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)Br |

Introduction

Structural Characteristics and Nomenclature

The core structure of 1H-benzimidazole consists of a benzene ring fused to an imidazole, with nitrogen atoms at positions 1 and 3. In the 6-bromo-2-(2-thienyl) derivative, substitution occurs at two distinct sites:

-

Position 6: A bromine atom introduces steric bulk and electron-withdrawing effects, influencing electronic distribution and reactivity .

-

Position 2: A 2-thienyl group (a five-membered aromatic ring containing one sulfur atom) contributes π-conjugation and potential hydrogen-bonding interactions .

The IUPAC name, 6-bromo-2-(thiophen-2-yl)-1H-benzimidazole, reflects this substitution pattern. X-ray crystallographic data for closely related compounds reveal planar geometries, with dihedral angles between the benzimidazole core and substituents dictating intermolecular interactions .

Synthetic Methodologies

Core Benzimidazole Formation

The synthesis typically begins with the condensation of 4-bromo-1,2-diaminobenzene and a carbonyl-containing precursor. For example, nitrobenzaldehyde derivatives undergo cyclization under oxidative conditions (e.g., nitrobenzene as solvent/oxidant at 180°C) to yield 2-nitro-substituted benzimidazoles . Subsequent reduction of the nitro group to an amine facilitates further functionalization.

Bromination Strategies

Physicochemical Properties

While experimental data for 6-bromo-2-(2-thienyl)-1H-benzimidazole are scarce, extrapolations from analogous compounds suggest:

The bromine atom increases molecular polarity, enhancing solubility in polar aprotic solvents. The thienyl group contributes to extended conjugation, as evidenced by redshifted UV absorption relative to unsubstituted benzimidazoles .

Industrial and Material Science Applications

-

Coordination Chemistry: The thienyl sulfur and benzimidazole nitrogen atoms serve as ligands for transition metals (e.g., Pd, Cu), relevant to catalysis .

-

Organic Electronics: Thienyl-benzimidazole hybrids exhibit tunable optoelectronic properties, suitable for organic light-emitting diodes (OLEDs) .

Future Directions

-

Synthetic Optimization: Developing regioselective bromination protocols to minimize isomer formation .

-

Biological Screening: Prioritizing in vitro assays against Gram-negative pathogens and cancer cell lines.

-

Computational Modeling: Density functional theory (DFT) studies to predict reactivity and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume